
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, a cyano group, and a methyl group attached to the benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide typically involves the reaction of tert-butylamine with 2-cyano-N-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and mixing. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide
- tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
- N-tert-Butyl-2-methylaniline
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules. The cyano group adds electrophilic character, enabling various chemical transformations.
Propiedades
Número CAS |
918812-51-8 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
N-tert-butyl-2-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14(4)17(15,16)11-8-6-5-7-10(11)9-13/h5-8H,1-4H3 |
Clave InChI |
MZTLDBCVPLCXKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C)S(=O)(=O)C1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

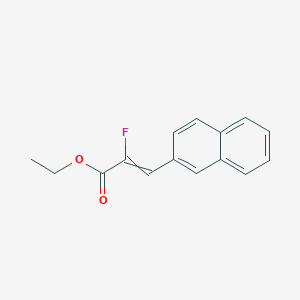
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
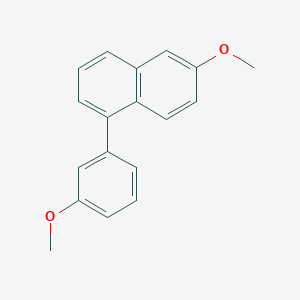
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
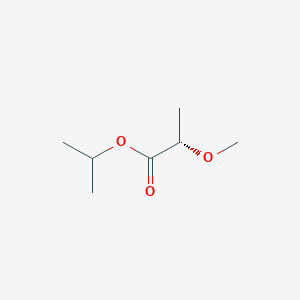
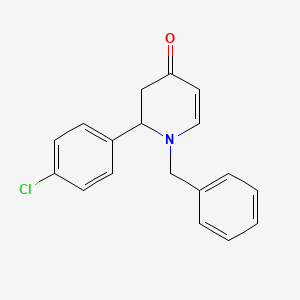
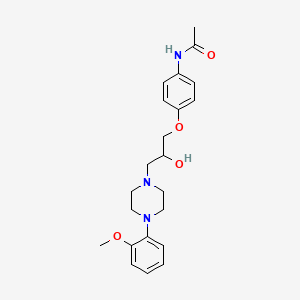
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)

